molecular formula C9H10Br2O B13340877 1-Bromo-2-(2-bromo-1-methoxyethyl)benzene

1-Bromo-2-(2-bromo-1-methoxyethyl)benzene

Cat. No.: B13340877
M. Wt: 293.98 g/mol
InChI Key: MPHKWWLRWNZRGS-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-bromo-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H10Br2O. It is a derivative of benzene, where the benzene ring is substituted with a bromo group and a 2-(2-bromo-1-methoxyethyl) group. This compound is used primarily in research and development settings and has various applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(2-bromo-1-methoxyethyl)benzene can be synthesized through the bromination of 2-(1-methoxyethyl)benzene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(2-bromo-1-methoxyethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromo groups.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include hydrogenated derivatives.

Scientific Research Applications

1-Bromo-2-(2-bromo-1-methoxyethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-2-(2-bromo-1-methoxyethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromo groups act as electrophiles, facilitating reactions with nucleophiles. The methoxyethyl group can undergo oxidation or reduction, leading to various products depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-(2-bromo-1-methoxyethyl)benzene is unique due to the presence of both bromo and methoxyethyl groups on the benzene ring, which allows for a wide range of chemical reactions and applications. Its dual functionality makes it a versatile compound in organic synthesis and research .

Properties

Molecular Formula

C9H10Br2O

Molecular Weight

293.98 g/mol

IUPAC Name

1-bromo-2-(2-bromo-1-methoxyethyl)benzene

InChI

InChI=1S/C9H10Br2O/c1-12-9(6-10)7-4-2-3-5-8(7)11/h2-5,9H,6H2,1H3

InChI Key

MPHKWWLRWNZRGS-UHFFFAOYSA-N

Canonical SMILES

COC(CBr)C1=CC=CC=C1Br

Origin of Product

United States

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